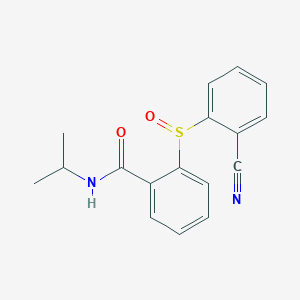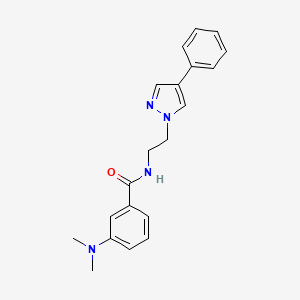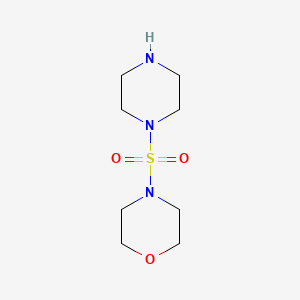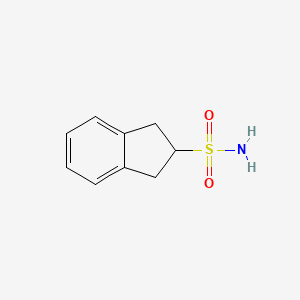
2,3-dihydro-1H-indene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-dihydro-1H-indene-2-sulfonamide” is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as indan-5-sulphonamide .
Molecular Structure Analysis
The InChI code for “2,3-dihydro-1H-indene-2-sulfonamide” is 1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-dihydro-1H-indene-2-sulfonamide” is 377.8±52.0 °C and its predicted density is 1.337±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 10.28±0.20 .
科学的研究の応用
Novel Drug Development
Sulfonamides are crucial in novel drug development, with a significant focus on their role in addressing cancer, glaucoma, infections, and other conditions. The primary sulfonamide moiety, a common feature among clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, is integral to the development of new therapeutic agents. Research highlights the exploration of sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. These findings underscore the continuous need for innovative sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor applications of sulfonamides are notable, with advancements in sulfonamide inhibitors highlighting their significance in treating bacterial infections and diseases caused by other microorganisms. These compounds exhibit antiviral, anticancer, and Alzheimer’s disease drug properties, demonstrating the versatility and continued relevance of sulfonamides in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The environmental presence of sulfonamides, mainly from agricultural activities, poses potential hazards to human health by altering microbial populations. The biodegradation of sulfonamides, including research on bacteria capable of degrading these compounds, is crucial for mitigating their impact on ecosystems and human health. This area of study emphasizes the importance of understanding and enhancing biodegradation processes to manage sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical and Detection Techniques
Advancements in the analytical determination of sulfonamides, including capillary electrophoresis and electrochemical methods, support the quality control of pharmaceutical formulations and the detection of sulfonamides in biological and environmental samples. These techniques underscore the importance of sensitive, accurate, and efficient methods for monitoring and studying sulfonamides, contributing to safer pharmaceutical practices and environmental management (Hoff & Kist, 2009; Fu et al., 2020).
Safety And Hazards
将来の方向性
A recent study has suggested that novel 2,3-dihydro-1H-inden-1-ones, which are related to “2,3-dihydro-1H-indene-2-sulfonamide”, could be promising multifunctional agents for the treatment of AD . This suggests potential future directions for research into “2,3-dihydro-1H-indene-2-sulfonamide” and related compounds.
特性
IUPAC Name |
2,3-dihydro-1H-indene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVIEOYTJVEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-2-sulfonamide | |
CAS RN |
1251381-40-4 |
Source


|
| Record name | 2,3-dihydro-1H-indene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
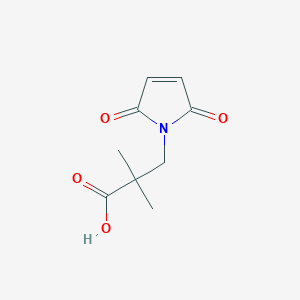
![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)
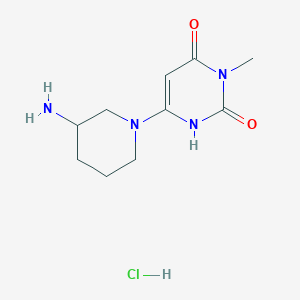
![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
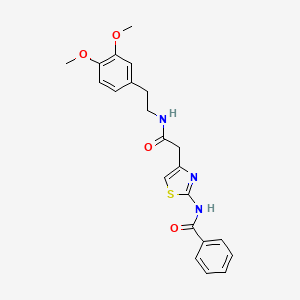
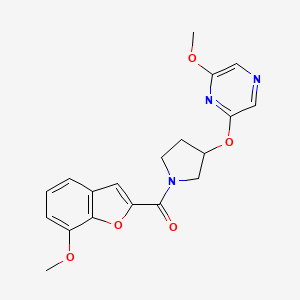
![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
